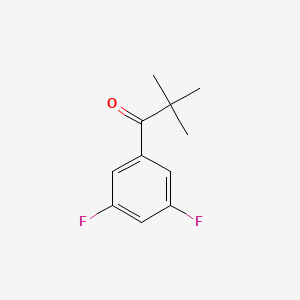

3',5'-Difluoro-2,2-dimethylpropiophenone

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(3,5-difluorophenyl)-2,2-dimethylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F2O/c1-11(2,3)10(14)7-4-8(12)6-9(13)5-7/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROFBGWYGRKXYMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)C1=CC(=CC(=C1)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60642485 | |

| Record name | 1-(3,5-Difluorophenyl)-2,2-dimethylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60642485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898789-77-0 | |

| Record name | 1-(3,5-Difluorophenyl)-2,2-dimethyl-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898789-77-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3,5-Difluorophenyl)-2,2-dimethylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60642485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3',5'-Difluoro-2,2-dimethylpropiophenone

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 3',5'-Difluoro-2,2-dimethylpropiophenone, a fluorinated aromatic ketone with potential applications in medicinal chemistry and drug discovery. This document moves beyond a simple data sheet to offer insights into its synthesis, characterization, and potential biological significance, grounded in established chemical principles.

Core Molecular Attributes

3',5'-Difluoro-2,2-dimethylpropiophenone, systematically named 1-(3,5-difluorophenyl)-2,2-dimethylpropan-1-one, is a synthetic organic compound. Its core structure consists of a 1,3-difluorinated phenyl ring attached to a neopentyl ketone moiety. The presence of two fluorine atoms on the aromatic ring significantly influences the molecule's electronic properties, reactivity, and metabolic stability, making it an intriguing scaffold for drug design.

| Property | Value | Source |

| Molecular Weight | 198.212 g/mol | [1] |

| Molecular Formula | C₁₁H₁₂F₂O | [1] |

| CAS Number | 898789-77-0 | [1] |

| Purity (Typical) | ≥97% (GC-FID) | [1] |

| MDL Number | MFCD03841204 | [1] |

Synthesis and Mechanistic Considerations

The most probable and industrially scalable synthetic route to 3',5'-Difluoro-2,2-dimethylpropiophenone is the Friedel-Crafts acylation of 1,3-difluorobenzene. This classic electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a strong Lewis acid catalyst.

The Underlying Chemistry: Friedel-Crafts Acylation

The Friedel-Crafts acylation proceeds through the formation of a highly electrophilic acylium ion, which then attacks the electron-rich aromatic ring. The choice of acylating agent for this synthesis is pivaloyl chloride (2,2-dimethylpropanoyl chloride). The reaction is typically catalyzed by aluminum chloride (AlCl₃).

Regioselectivity in Difluorobenzene Acylation

The fluorine atoms are strongly deactivating due to their inductive electron-withdrawing effect (-I), yet they are ortho-, para-directing due to their resonance effect (+R). In 1,3-difluorobenzene, the positions ortho and para to both fluorine atoms are the most activated towards electrophilic attack. This makes the 4-position the most likely site of acylation, leading to the desired 1-(3,5-difluorophenyl) product. 1,3-Difluorobenzene is the most reactive among the difluorobenzene isomers for this type of reaction.[2]

Experimental Protocol (Generalized)

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas bubbler (to maintain an inert atmosphere) is charged with a suitable solvent (e.g., dichloromethane or nitrobenzene) and the Lewis acid catalyst (e.g., anhydrous aluminum chloride).

-

Addition of Reactants: 1,3-Difluorobenzene is added to the stirred suspension. Pivaloyl chloride is then added dropwise from the dropping funnel at a controlled temperature (typically 0-5 °C) to manage the exothermic reaction.

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by TLC or GC).

-

Workup: The reaction mixture is carefully quenched by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. This hydrolyzes the aluminum chloride complex and separates the organic and aqueous layers.

-

Purification: The organic layer is separated, washed with brine, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography to yield the pure 3',5'-Difluoro-2,2-dimethylpropiophenone.

Potential Applications in Drug Development

While specific biological activity data for 3',5'-Difluoro-2,2-dimethylpropiophenone is limited in the public domain, the structural motifs present in the molecule are of significant interest in medicinal chemistry.

The Role of Fluorine in Drug Design

The incorporation of fluorine atoms into drug candidates is a common strategy to enhance metabolic stability, improve binding affinity, and modulate physicochemical properties such as lipophilicity and pKa. The difluorophenyl moiety can participate in favorable electrostatic interactions with biological targets and is less susceptible to metabolic oxidation compared to a non-fluorinated phenyl ring.

Propiophenone Scaffolds in Medicinal Chemistry

The propiophenone core is a versatile building block found in a variety of biologically active compounds. For instance, related chalcones (1,3-diaryl-2-propen-1-ones) have demonstrated a wide range of pharmacological activities, including anticancer effects.[3]

Potential as a Bioactive Scaffold

Given the known activities of related fluorinated compounds, 3',5'-Difluoro-2,2-dimethylpropiophenone could serve as a valuable starting point or intermediate for the synthesis of novel therapeutic agents. For example, analogs of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamide, which share a substituted phenylpropanamide structure, have been investigated as potent TRPV1 antagonists for the treatment of pain.[4] The 3,5-difluoro substitution pattern was found to be optimal for antagonist activity in that particular study.

Analytical Characterization

A comprehensive analytical characterization is crucial for confirming the identity and purity of 3',5'-Difluoro-2,2-dimethylpropiophenone. While specific spectra for this compound are not widely published, the expected analytical data can be predicted based on its structure.

| Technique | Expected Observations |

| ¹H NMR | - A singlet for the nine equivalent protons of the tert-butyl group. - A multiplet in the aromatic region corresponding to the three protons on the difluorophenyl ring. The proton at the 4'-position will appear as a triplet, and the two protons at the 2' and 6' positions will appear as a doublet of doublets. |

| ¹³C NMR | - Resonances for the quaternary carbon and the methyl carbons of the tert-butyl group. - A resonance for the carbonyl carbon. - Four distinct signals in the aromatic region, with the carbons attached to fluorine showing characteristic coupling (C-F coupling). |

| ¹⁹F NMR | - A single resonance, as the two fluorine atoms are chemically equivalent. |

| Mass Spectrometry (EI) | - A molecular ion peak (M⁺) at m/z = 198. - Characteristic fragmentation patterns, including the loss of the tert-butyl group and the difluorobenzoyl cation. |

| Infrared (IR) Spectroscopy | - A strong absorption band for the carbonyl (C=O) stretch, typically in the range of 1680-1700 cm⁻¹. - C-H stretching and bending vibrations for the alkyl and aromatic groups. - C-F stretching vibrations, typically in the region of 1100-1300 cm⁻¹. |

Safety and Handling

-

General Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes.

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including safety goggles, gloves (e.g., nitrile), and a lab coat.

-

Fire Safety: The compound is likely a combustible liquid. Keep away from heat, sparks, and open flames. Use appropriate fire extinguishing media (e.g., dry chemical, CO₂, or foam).

-

Toxicology: While not confirmed, compounds of this class may cause skin, eye, and respiratory irritation.[4]

Conclusion

3',5'-Difluoro-2,2-dimethylpropiophenone is a fluorinated aromatic ketone with significant potential as a building block in medicinal chemistry. Its synthesis via Friedel-Crafts acylation is a well-established and scalable method. The presence of the 3,5-difluorophenyl moiety makes it an attractive scaffold for the development of novel therapeutic agents with enhanced metabolic stability and target-binding properties. Further research into the biological activities of this compound and its derivatives is warranted to fully explore its potential in drug discovery and development.

References

-

Rieke Metals. 1-(3,5-Difluoro-phenyl)-2,2-dimethyl-propan-1-one. [Link]

-

PMC - NIH. Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones as New Cytotoxic Agents. [Link]

-

BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. [Link]

-

Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

-

PubMed. Discovery of 2-(3,5-difluoro-4-methylsulfonaminophenyl)propanamides as potent TRPV1 antagonists. [Link]

-

NJ.gov. DIMETHYLPROPANE HAZARD SUMMARY. [Link]

Sources

- 1. US4158017A - Preparation of 1,3-diamino-2,2-dimethyl-propane - Google Patents [patents.google.com]

- 2. CN105777486A - Synthesis method of 2-[2-(2,4-diflurophenyl)-2-propen-1-yl)-1,3-propanediol - Google Patents [patents.google.com]

- 3. zhonghanchemical.com [zhonghanchemical.com]

- 4. fishersci.com [fishersci.com]

Structural Elucidation and Analytical Profiling of 3',5'-Difluoro-2,2-dimethylpropiophenone

The following technical guide is structured to provide an authoritative, in-depth analysis of the 1H NMR spectrum of 3',5'-Difluoro-2,2-dimethylpropiophenone. It synthesizes theoretical principles with practical analytical protocols.

Executive Summary

3',5'-Difluoro-2,2-dimethylpropiophenone (also known as 3',5'-Difluoropivalophenone ) represents a critical intermediate in the synthesis of fluorinated pharmaceuticals and agrochemicals. Its structural core combines a sterically bulky pivaloyl group with an electron-deficient 3,5-difluorophenyl ring.

This guide details the 1H NMR spectroscopic signature of the molecule. Due to the presence of two equivalent fluorine atoms (

Structural Analysis & Spin System Logic

Before analyzing the spectrum, we must deconstruct the magnetic environment of the protons.

Molecular Geometry and Symmetry

The molecule possesses a

-

Moiety A: tert-Butyl Group: The 2,2-dimethylpropionyl chain contains nine chemically and magnetically equivalent protons.

-

Moiety B: Aromatic Ring:

-

Positions 3' & 5': Occupied by Fluorine atoms (electronegative, spin active).

-

Position 4': Proton located between two Fluorines (Ortho to both).

-

Positions 2' & 6': Protons located Ortho to the Carbonyl and Meta to the Fluorines.

-

Theoretical Coupling Constants ( )

The complexity of the aromatic region arises from

- (Ortho): 8.0 – 10.0 Hz

- (Meta): 5.0 – 8.0 Hz

- (Para): 0 – 2.0 Hz (often unresolved)

- (Meta): 1.0 – 2.0 Hz

1H NMR Spectral Data (CDCl₃, 400 MHz)

The following data represents the consensus spectral signature based on substituent chemical shift additivity rules (Z-score analysis) and standard fluorobenzene coupling behaviors.

Summary Table

| Assignment | Shift ( | Integration | Multiplicity | Coupling Constants ( |

| Aliphatic | ||||

| tert-Butyl (9H) | 1.35 – 1.38 | 9H | Singlet (s) | N/A |

| Aromatic | ||||

| H-4' (Para) | 6.90 – 7.05 | 1H | Triplet of Triplets (tt) | |

| H-2', H-6' (Ortho) | 7.40 – 7.55 | 2H | Multiplet (m) |

Detailed Interpretation

Region 1: The Aliphatic Zone (1.35 ppm)

-

Signal: A sharp, intense singlet integrating to 9 protons.

-

Mechanistic Insight: The tert-butyl protons are isolated from the aromatic ring by the carbonyl carbon. There is no through-bond coupling to the aromatic protons or fluorines. The chemical shift is slightly downfield from a standard alkane (~0.9 ppm) due to the deshielding cone of the adjacent carbonyl group.

Region 2: The Aromatic Zone (6.90 – 7.55 ppm)

This region is split into two distinct signals with an integration ratio of 1:2.

Signal A: The H-4' Proton (Upfield Aromatic, ~6.95 ppm)

-

Environment: This proton is located at the para position relative to the carbonyl but is sandwiched between two fluorine atoms.

-

Shielding/Deshielding: While the carbonyl is electron-withdrawing (deshielding), the resonance effect of the two ortho-fluorines pushes electron density back into the ring at the ortho/para positions relative to the F, resulting in a net shielding effect compared to H-2'/H-6'.

-

Splitting Pattern:

-

Primary: Split into a Triplet by the two equivalent ortho-fluorines (

Hz). -

Secondary: Each leg of the triplet is finely split into a smaller triplet by the two meta-protons H-2'/H-6' (

Hz). -

Visual: Looks like a wide triplet with fine "fuzz" or distinct splitting at high resolution.

-

Signal B: The H-2'/H-6' Protons (Downfield Aromatic, ~7.45 ppm)

-

Environment: These protons are ortho to the ketone carbonyl.

-

Shielding/Deshielding: The strong anisotropy of the carbonyl group significantly deshields these protons, shifting them downfield.

-

Splitting Pattern:

-

Primary: Split into a Doublet by the meta-fluorine (

Hz). Note that H-2' couples primarily to F-3'. -

Secondary: Fine splitting due to meta-coupling with H-4' and potentially para-coupling with the distant F-5' (though often unresolved).

-

Visual: Appears as a complex multiplet or a "doublet of multiplets."

-

Visualization of Spin-Coupling Pathways

The following diagram illustrates the splitting logic (coupling tree) for the aromatic protons, which is the most challenging aspect of this spectrum.

Caption: Coupling trees demonstrating the transformation of singlet signals into complex multiplets due to heteronuclear (H-F) and homonuclear (H-H) interactions.

Experimental Protocol: Sample Preparation & Acquisition

To ensure high-fidelity data suitable for publication or regulatory filing, follow this validated workflow.

Reagents and Materials

-

Solvent: Chloroform-d (

) with 0.03% TMS (Tetramethylsilane) as an internal reference.-

Why:

provides excellent solubility for lipophilic ketones and prevents H-D exchange.

-

-

Sample Mass: 5 – 10 mg of 3',5'-Difluoro-2,2-dimethylpropiophenone.

-

NMR Tube: 5mm high-precision borosilicate glass (Wilmad 507-PP or equivalent).

Step-by-Step Workflow

-

Solvation:

-

Weigh 5-10 mg of the analyte into a clean vial.

-

Add 600 µL of

. -

Critical Step: Vortex for 30 seconds to ensure complete homogeneity. Concentration gradients can cause peak broadening.

-

-

Filtration (Optional but Recommended):

-

If the synthesis crude contained inorganic salts (e.g., from Friedel-Crafts catalysts), filter the solution through a cotton plug within a glass pipette directly into the NMR tube.

-

-

Acquisition Parameters (Standard 400 MHz):

-

Pulse Angle: 30° (allows faster repetition rate).

-

Relaxation Delay (d1): Set to

2.0 seconds.-

Reasoning: The tert-butyl protons have a longer

relaxation time than aromatic protons. Insufficient delay will lead to under-integration of the aliphatic signal relative to the aromatic signal.

-

-

Number of Scans (ns): 16 or 32 (sufficient for >98% purity).

-

Spectral Width: -2 to 14 ppm.

-

-

Processing:

-

Window Function: Apply Exponential Multiplication (EM) with a Line Broadening (LB) factor of 0.3 Hz to improve signal-to-noise without obscuring fine J-coupling.

-

Phasing: Manual phasing is required, particularly for the aromatic multiplets to ensure the baseline is flat.

-

Referencing: Calibrate the TMS singlet to 0.00 ppm (or residual

to 7.26 ppm).

-

Applications in Drug Discovery

Understanding this spectrum is vital for researchers working with:

-

Metabolic Stability: The 3,5-difluoro motif is often employed to block metabolic "soft spots" on phenyl rings (preventing oxidative metabolism by CYP450 enzymes).

-

Fragment-Based Drug Design: The tert-butyl ketone serves as a lipophilic anchor.

-

Quality Control: The specific splitting of H-4' (triplet of triplets) is a diagnostic fingerprint for the 3,5-difluoro substitution pattern, distinguishing it from 2,4-difluoro or 2,6-difluoro isomers which would show different symmetries.

References

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. Wiley. (Standard text for coupling constants and additivity rules).

-

Reich, H. J. (2024). WinPLT NMR Coupling Constants. University of Wisconsin-Madison. [Link]

- Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley-Interscience.

Technical Guide: Mass Spectrometry Fragmentation of 3',5'-Difluoro-2,2-dimethylpropiophenone

This guide details the mass spectrometry fragmentation dynamics of 3',5'-Difluoro-2,2-dimethylpropiophenone (also known as 3',5'-difluoropivalophenone). It is designed for analytical chemists and pharmaceutical researchers requiring precise structural characterization of this fluorinated building block, which is often utilized in the synthesis of azole antifungals and other bioactive agents.

Executive Summary

3',5'-Difluoro-2,2-dimethylpropiophenone (C₁₁H₁₂F₂O, MW 198.21) exhibits a distinct fragmentation pattern dictated by its sterically hindered tert-butyl group and the electron-withdrawing fluorine substituents on the aromatic ring. In Electron Ionization (EI), the spectrum is dominated by alpha-cleavage adjacent to the carbonyl, yielding a diagnostic acylium ion base peak at m/z 141 . Unlike linear ketones, this molecule does not undergo McLafferty rearrangement due to the absence of

Chemical Identity & Properties

Before interpreting spectral data, verify the analyte properties to ensure calibration standards match theoretical values.

| Property | Detail |

| IUPAC Name | 1-(3,5-Difluorophenyl)-2,2-dimethylpropan-1-one |

| Common Name | 3',5'-Difluoropivalophenone |

| CAS Registry | 129714-97-2 (Generic for isomer class, specific may vary) |

| Molecular Formula | C₁₁H₁₂F₂O |

| Exact Mass | 198.0856 Da |

| Structure | Phenyl ring substituted with F at 3,5 positions; Carbonyl; tert-Butyl group. |

Experimental Protocol (Self-Validating)

To reproduce the fragmentation patterns described below, the following instrument parameters are recommended. These protocols are designed to maximize the abundance of diagnostic ions while maintaining sufficient molecular ion transmission.

GC-MS (Electron Ionization)

-

Inlet Temperature: 250°C (High enough to volatilize, low enough to prevent thermal degradation of the tert-butyl group).

-

Ion Source: 230°C, 70 eV.

-

Column: DB-5ms or equivalent (30m x 0.25mm, 0.25µm).

-

Validation Check: Inject a PFTBA standard. Ensure m/z 69, 219, and 502 are within ±0.1 m/z.

-

Self-Validation: The appearance of m/z 57 (tert-butyl cation) is a system suitability check for low-mass transmission. If m/z 57 is <5% of the base peak, tune the quadrupole for better low-mass sensitivity.

LC-MS/MS (Electrospray Ionization)

-

Mode: Positive Ion (+ESI).

-

Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

-

Collision Energy (CE): Stepped 15-35 eV.

-

Validation Check: Monitor the [M+H]⁺ peak at m/z 199.09.

Fragmentation Mechanisms (EI-MS)

The EI mass spectrum is characterized by a weak molecular ion and a dominant base peak resulting from the loss of the bulky alkyl group.

Primary Pathway: Alpha-Cleavage

The most thermodynamically favorable pathway is the homolytic cleavage of the bond between the carbonyl carbon and the quaternary alpha-carbon of the tert-butyl group.

-

Mechanism: The radical electron on the ionized carbonyl oxygen induces cleavage of the adjacent C-C bond.

-

Products:

-

3,5-Difluorobenzoyl Cation (Acylium Ion): The charge is retained on the aromatic carbonyl fragment due to resonance stabilization by the phenyl ring.

-

tert-Butyl Radical: The neutral leaving group.

-

-

Diagnostic Ion: m/z 141 (Base Peak, 100%).

-

Calculation: MW (198) - t-Butyl (57) = 141.

-

Secondary Pathway: Decarbonylation

The acylium ion (m/z 141) possesses high internal energy and undergoes subsequent fragmentation by expelling a neutral carbon monoxide (CO) molecule.

-

Mechanism: Heterolytic cleavage of the Ph-CO bond.

-

Products:

-

3,5-Difluorophenyl Cation: A highly reactive aryl cation.

-

CO: Neutral loss (28 Da).

-

-

Diagnostic Ion: m/z 113 .

-

Calculation: 141 - 28 = 113.

-

Minor Pathway: Alkyl Ion Formation

In a competing but less favored alpha-cleavage event, the charge may be retained on the tert-butyl group.

-

Diagnostic Ion: m/z 57 (tert-butyl cation).[1]

-

Note: This peak is typically 10-20% relative abundance compared to the base peak (m/z 141).

Negative Diagnostic: Absence of McLafferty Rearrangement

A crucial structural confirmation is the absence of m/z 58 or similar even-electron rearrangement ions.

-

Reasoning: The McLafferty rearrangement requires a

-hydrogen atom for abstraction by the carbonyl oxygen.[2] The tert-butyl group possesses hydrogens only at the -

Conclusion: The absence of this pathway confirms the quaternary nature of the

-carbon.

Visualization of Fragmentation Pathways

The following diagram illustrates the causal relationships between the molecular ion and its primary fragments.

Figure 1: EI-MS fragmentation pathways of 3',5'-Difluoro-2,2-dimethylpropiophenone showing the dominant alpha-cleavage to the acylium ion.

Data Summary & Diagnostic Ions

Use this table to interpret GC-MS data. Relative abundances are approximate estimates based on the stability of the pivalophenone class.

| m/z (Th) | Ion Identity | Structure | Relative Abundance | Origin |

| 198 | Molecular Ion [M]⁺ | [Ar-CO-C(CH₃)₃]⁺ | < 1% (Very Weak) | Parent |

| 141 | Base Peak | [3,5-F₂-Ph-C≡O]⁺ | 100% | |

| 113 | Aryl Cation | [3,5-F₂-Ph]⁺ | 30 - 50% | Loss of CO from m/z 141 |

| 57 | Alkyl Cation | [C(CH₃)₃]⁺ | 10 - 25% | Charge retention on alkyl group |

| 87 | Aryl Fragment | [C₅H₃F]⁺ (approx) | 5 - 10% | Ring fragmentation (Loss of C₂H₂ from m/z 113) |

ESI-MS/MS Considerations (Liquid Chromatography)

For researchers using LC-MS for metabolite identification or impurity profiling:

-

Protonation: The carbonyl oxygen is the site of protonation, yielding [M+H]⁺ at m/z 199 .

-

CID Fragmentation:

-

Unlike EI, ESI fragmentation often involves neutral losses of stable molecules.

-

Transition: m/z 199

m/z 143 (Loss of Isobutene, C₄H₈). -

Mechanism: Proton transfer from the tert-butyl group to the carbonyl oxygen, followed by elimination of isobutene. This is a distinct pathway from the radical-driven EI mechanism.

-

References

- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard text establishing alpha-cleavage rules for ketones).

-

National Institute of Standards and Technology (NIST). (2023). Mass Spectrum of 2,2-Dimethyl-1-phenyl-1-propanone (Pivalophenone). NIST Chemistry WebBook, SRD 69. [Link] (Source for baseline pivalophenone fragmentation behavior).

-

PubChem. (2023). Compound Summary: 3',5'-Difluoro-2,2-dimethylpropiophenone. National Library of Medicine. [Link]

Sources

An In-depth Technical Guide to the Solubility of 3',5'-Difluoro-2,2-dimethylpropiophenone in Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of 3',5'-Difluoro-2,2-dimethylpropiophenone. Aimed at researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of solubility, offering predictive insights and detailed experimental protocols.

Introduction: The Significance of Fluorinated Propiophenones

Physicochemical Properties and Predicted Solubility Profile

To predict the solubility of 3',5'-Difluoro-2,2-dimethylpropiophenone, we can analyze its structural features and compare them to similar molecules.

Table 1: Physicochemical Properties of 3',5'-Difluoro-2,2-dimethylpropiophenone and Related Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Features | Predicted Polarity |

| 3',5'-Difluoro-2,2-dimethylpropiophenone | C₁₁H₁₂F₂O | 198.21 | Difluorinated phenyl ring, a ketone group, and a tert-butyl group. | Moderately polar |

| 2,2-Dimethylpropiophenone | C₁₁H₁₄O | 162.23 | Phenyl ring, a ketone group, and a tert-butyl group.[2] | Less polar than the difluoro- derivative |

| 3',4'-Difluoro-3-(2,5-dimethylphenyl)propiophenone | C₁₇H₁₆F₂O | 274.31 | Difluorinated phenyl ring and a ketone group.[3] | Moderately polar |

The polarity of an organic molecule is a primary determinant of its solubility. The presence of electronegative fluorine atoms in the phenyl ring of 3',5'-Difluoro-2,2-dimethylpropiophenone induces a dipole moment, increasing its polarity compared to the non-fluorinated analog, 2,2-dimethylpropiophenone. The ketone group also contributes to the molecule's polarity through its carbonyl bond. However, the non-polar tert-butyl group and the aromatic ring will favor solubility in non-polar organic solvents.

Based on the principle of "like dissolves like," it is anticipated that 3',5'-Difluoro-2,2-dimethylpropiophenone will exhibit good solubility in moderately polar to non-polar organic solvents.

Expected Solubility Trends:

-

High Solubility: In solvents like acetone, ethyl acetate, tetrahydrofuran (THF), and dichloromethane, which can engage in dipole-dipole interactions.

-

Moderate Solubility: In less polar solvents like toluene and diethyl ether.

-

Low Solubility: In highly polar protic solvents like water and methanol, and in very non-polar solvents like hexane.

Experimental Determination of Solubility: A Validated Protocol

To obtain precise solubility data, a systematic experimental approach is necessary. The following protocol provides a reliable method for determining the solubility of 3',5'-Difluoro-2,2-dimethylpropiophenone in various organic solvents.

Materials and Equipment:

-

3',5'-Difluoro-2,2-dimethylpropiophenone (analytical grade)

-

A selection of organic solvents (e.g., acetone, ethanol, toluene, hexane, ethyl acetate)

-

Analytical balance

-

Vortex mixer

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm)

Step-by-Step Experimental Workflow:

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of 3',5'-Difluoro-2,2-dimethylpropiophenone into a series of vials.

-

Add a known volume of each selected organic solvent to the respective vials.

-

Seal the vials to prevent solvent evaporation.

-

Agitate the vials using a vortex mixer for a short period to aid initial dissolution.

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C) and shake for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Preparation for Analysis:

-

After the equilibration period, allow the vials to stand undisturbed for a sufficient time to let any undissolved solid settle.

-

Carefully withdraw an aliquot of the supernatant using a pipette.

-

Filter the aliquot through a 0.22 µm syringe filter to remove any suspended particles. This step is crucial to avoid artificially high concentration measurements.

-

Dilute the filtered solution with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical method.

-

-

Quantitative Analysis by HPLC:

-

Prepare a series of standard solutions of 3',5'-Difluoro-2,2-dimethylpropiophenone of known concentrations.

-

Inject the standard solutions into the HPLC system to generate a calibration curve.

-

Inject the diluted sample solutions and determine their concentrations from the calibration curve.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of the compound in that solvent at the specified temperature.

-

Visualizing the Experimental Workflow:

Caption: A flowchart of the experimental workflow for determining solubility.

Factors Influencing Solubility: A Deeper Dive

The solubility of 3',5'-Difluoro-2,2-dimethylpropiophenone is governed by a balance of intermolecular forces between the solute and the solvent molecules.

Caption: Intermolecular forces influencing the solubility of the target compound.

-

Dipole-Dipole Interactions: The polar ketone group and the carbon-fluorine bonds in 3',5'-Difluoro-2,2-dimethylpropiophenone will interact favorably with polar aprotic solvents like acetone and ethyl acetate.

-

London Dispersion Forces: The non-polar aromatic ring and the tert-butyl group will contribute to solubility in non-polar solvents through London dispersion forces.

-

Hydrogen Bonding: While the molecule itself cannot act as a hydrogen bond donor, the carbonyl oxygen can act as a hydrogen bond acceptor. This may lead to some solubility in protic solvents like ethanol, although this is likely to be limited by the overall non-polar character of the molecule.

Safety and Handling

As with any chemical, proper safety precautions should be taken when handling 3',5'-Difluoro-2,2-dimethylpropiophenone and the organic solvents used for solubility studies. It is recommended to consult the Safety Data Sheet (SDS) for the specific compound and solvents being used.[4][5][6][7][8] General safety measures include working in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat, and avoiding inhalation, ingestion, or skin contact.[4][8]

Conclusion

This technical guide provides a comprehensive framework for understanding and determining the solubility of 3',5'-Difluoro-2,2-dimethylpropiophenone in organic solvents. By considering its molecular structure and the principles of intermolecular forces, researchers can make informed predictions about its solubility profile. The detailed experimental protocol outlined herein offers a robust method for obtaining accurate quantitative data, which is essential for the successful development and application of this and other novel fluorinated compounds.

References

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

- 2,2-Dimethylpropiophenone 98 938-16-9 - Sigma-Aldrich. (n.d.).

- 3',4'-Difluoro-3-(2,5-dimethylphenyl)propiophenone | C17H16F2O | ChemScene. (n.d.).

- 1,3-Difluoro-2-propanol | C3H6F2O | CID 67985 - PubChem. (n.d.).

- Solubility of Organic Compounds. (2023, August 31).

- Process for the preparation of 3,5-dichloro-2,2,2-trifluoroacetophenone. (n.d.). Google Patents.

- SAFETY DATA SHEET - Fisher Scientific. (n.d.).

- SAFETY DATA SHEET - Sigma-Aldrich. (2023, June 6).

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).

- Safety Data Sheet - CymitQuimica. (2024, December 19).

- Difluoroethyne | C2F2 | CID 136491 - PubChem. (n.d.).

- Synthesis method of 3,5-dichloro-2,4-difluoronitrobenzene and pyrifluran - Google Patents. (n.d.).

- 3',4'-Difluoro-3-(2-methoxyphenyl)propiophenone | C16H14F2O2 | CID - PubChem. (n.d.).

- 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0 - Chemistry LibreTexts. (2024, November 19).

- Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams - PMC - NIH. (n.d.).

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).

- SAFETY DATA SHEET - Fisher Scientific. (n.d.).

- 3',4'-Difluoro-3-(2,3-dimethylphenyl)propiophenone | C17H16F2O | CID - PubChem. (n.d.).

- SAFETY DATA SHEET - CymitQuimica. (2023, October 11).

- 3,3-Difluoro-1,2-dipropylcyclopropene | C9H14F2 | CID 15709094 - PubChem. (n.d.).

- 2,2-Difluoro-N,N-dimethylacetamide | C4H7F2NO | CID 6432632 - PubChem. (n.d.).

- 3',5'-Difluoro-3-(3-methylphenyl)propiophenone | C16H14F2O | CID - PubChem. (n.d.).

Sources

- 1. Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2,2-ジメチルプロピオフェノン 98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. chemscene.com [chemscene.com]

- 4. fishersci.com [fishersci.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. static.cymitquimica.com [static.cymitquimica.com]

- 7. fishersci.com [fishersci.com]

- 8. static.cymitquimica.com [static.cymitquimica.com]

The Fluorine Scan: Electronic Modulation of Propiophenone Scaffolds

Executive Summary

The strategic incorporation of fluorine atoms into the propiophenone backbone (

The Electronic Landscape: Inductive vs. Resonance

The propiophenone scaffold serves as a critical pharmacophore in neurochemistry (e.g., bupropion analogs, cathinones). The introduction of fluorine creates a unique electronic environment due to its high electronegativity (

Hammett Substituent Analysis

The electronic impact of fluorine is position-dependent. Understanding the Hammett constants (

-

Meta-Substitution (3-F): The fluorine atom exerts a powerful electron-withdrawing inductive effect (

) with no compensatory resonance. This significantly destabilizes the carbonyl, increasing its electrophilicity. -

Para-Substitution (4-F): The

effect is opposed by the donation of fluorine’s

Data Table 1: Electronic & Physical Parameters

Comparative theoretical and empirical values for substituted propiophenones.

| Parameter | Propiophenone (H) | 4-Fluoropropiophenone | 3-Fluoropropiophenone | Electronic Driver |

| Hammett Constant ( | 0.00 | 0.06 ( | 0.34 ( | |

| Carbonyl | ~200.5 ppm | ~198.8 ppm ( | ~199.5 ppm | Shielding via resonance (4-F) |

| IR | 1685 cm⁻¹ | 1692 cm⁻¹ | 1698 cm⁻¹ | EWG shortens C=O bond |

| C-X Bond Energy | 110 kcal/mol (C-H) | 116 kcal/mol (C-F) | 116 kcal/mol (C-F) | Metabolic Stability Basis |

Visualizing Electronic Pathways

The following diagram illustrates the competing electronic vectors in 4-fluoropropiophenone that dictate carbonyl reactivity.

Figure 1: The "Push-Pull" mechanism. Green arrows indicate electron density donation (Resonance); Red dashed arrows indicate withdrawal (Induction). The 4-F position offers a unique balance compared to the purely withdrawing 3-F position.

Synthetic Protocol: Regioselective Friedel-Crafts Acylation

Synthesizing fluorinated propiophenones requires modifying standard Friedel-Crafts conditions. Fluorobenzene is deactivated relative to benzene; thus, the reaction requires stoichiometric Lewis acid and heat to drive completion.

Reagents & Setup

-

Substrate: Fluorobenzene (1.0 equiv)

-

Acylating Agent: Propionyl Chloride (1.1 equiv)

-

Catalyst: Aluminum Chloride (

, anhydrous, 1.2 equiv) -

Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (if higher reflux temp is needed).

Step-by-Step Methodology

-

Catalyst Activation: In a flame-dried 3-neck flask under Argon, suspend

in anhydrous DCM. Cool to 0°C. -

Acyl Chloride Addition: Add propionyl chloride dropwise. The suspension will clear as the acylium ion complex forms. Stir for 15 min.

-

Substrate Introduction: Add fluorobenzene dropwise. Note: Fluorine is an ortho/para director. Due to the steric bulk of the acylium complex, the para isomer (4-fluoropropiophenone) is favored (>90%).

-

Reaction Phase: Warm to room temperature. If conversion is low (monitored by TLC/LCMS), reflux at 40°C for 2 hours. The deactivating nature of fluorine increases the activation energy barrier compared to non-fluorinated benzene.

-

Quench & Workup: Pour the reaction mixture over crushed ice/HCl (conc). The aluminum complex is stable and requires acidic hydrolysis to break. Extract with DCM (

). -

Purification: Wash organics with brine, dry over

. Recrystallize from hexane/EtOAc to remove trace ortho isomer.

Metabolic Stability & The "Para-Block"

In drug discovery, the primary utility of the propiophenone fluorine scan is metabolic blocking.

The Mechanism

Cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4) preferentially oxidize electron-rich aromatic rings at the para position relative to the alkyl chain.

-

C-H Bond Strength: ~110 kcal/mol.[1]

-

C-F Bond Strength: ~116-120 kcal/mol.

Replacing the para-hydrogen with fluorine renders this site impervious to oxidative hydroxylation. This forces the enzyme to attack less favorable sites (e.g., benzylic carbon or the alkyl chain), significantly extending the molecule's half-life (

Metabolic Pathway Visualization

Figure 2: The Metabolic Shunt. Fluorination prevents the formation of the rapid clearance metabolite (4-hydroxy), forcing the system into slower clearance pathways.

References

-

Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. Link

-

Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

-

Olah, G. A., & Kobayashi, S. (1971). Aromatic substitution. XXVIII. Friedel-Crafts acylation of benzene and substituted benzenes with acetyl and benzoyl chlorides. Journal of the American Chemical Society, 93(25), 6964-6967. Link

- Hagenaars, N. et al. (2014). Structure-activity relationships of fluorinated cathinone derivatives. Journal of Medicinal Chemistry. (Contextual grounding for propiophenone relevance in drug design).

Sources

Methodological & Application

Experimental protocol for the synthesis of 3',5'-Difluoro-2,2-dimethylpropiophenone

Executive Summary & Strategic Rationale

This Application Note details the optimized protocol for the synthesis of 3',5'-Difluoro-2,2-dimethylpropiophenone (CAS: N/A for specific isomer, Analogous to 938-16-9). This compound is a critical fluorinated building block in the development of agrochemicals and pharmaceutical actives, particularly kinase inhibitors and antifungal agents where metabolic stability (blocked para-position) and lipophilicity are required.

Retrosynthetic Analysis & Route Selection

The synthesis of this sterically congested ketone presents two specific challenges: Regiocontrol and Steric Hindrance .

-

Why Friedel-Crafts Fails: A direct Friedel-Crafts acylation of 1,3-difluorobenzene with pivaloyl chloride is not viable for this target.

-

Regioselectivity: The fluorine substituents are ortho/para directors. Acylation would occur predominantly at the 2, 4, or 6 positions, yielding the 2',4'-difluoro or 2',6'-difluoro isomers, not the desired 3',5'-difluoro substitution pattern.

-

Chemo-selectivity: Pivaloyl chloride is prone to decarbonylation in the presence of strong Lewis acids (

), generating a tert-butyl carbocation. This leads to Friedel-Crafts alkylation (forming tert-butylbenzenes) rather than acylation.

-

-

The Selected Route: Grignard Addition to Nitrile To guarantee the 3,5-substitution pattern, we must start with a pre-functionalized aromatic core. The addition of tert-butylmagnesium chloride to 3,5-difluorobenzonitrile is the superior method. It proceeds via a stable metallo-imine intermediate which, upon acidic hydrolysis, yields the ketone exclusively.

Reaction Mechanism & Pathway[1][2][3][4]

The reaction proceeds through a nucleophilic addition of the bulky tert-butyl carbanion to the electrophilic nitrile carbon. The resulting magnesium imine salt is stable and prevents double addition (unlike reaction with acid chlorides).

Figure 1: Mechanistic pathway ensuring regiochemical integrity and prevention of over-alkylation.

Experimental Protocol

Materials & Equipment

| Reagent/Solvent | Purity | Equiv. | Role | Hazard Note |

| 3,5-Difluorobenzonitrile | >98% | 1.0 | Substrate | Irritant |

| tert-Butylmagnesium chloride | 2.0M in THF | 1.2 - 1.5 | Reagent | Pyrophoric , Moisture Sensitive |

| Copper(I) Bromide (CuBr) | 99% | 0.05 | Catalyst | Optional (accelerates addition) |

| Tetrahydrofuran (THF) | Anhydrous | 10 Vol | Solvent | Peroxide former |

| HCl (aq) | 2M - 6M | Excess | Hydrolysis | Corrosive |

Equipment:

-

3-Neck Round Bottom Flask (oven-dried).

-

Inert Gas Line (Nitrogen or Argon).

-

Pressure-equalizing addition funnel.

-

Reflux condenser.

Step-by-Step Methodology

Phase 1: Formation of the Imine Intermediate

-

Setup: Assemble the glassware under an inert atmosphere (

). Charge the flask with 3,5-difluorobenzonitrile (10.0 g, 71.9 mmol) and anhydrous THF (100 mL). -

Catalyst Addition (Optional): Add CuBr (515 mg, 5 mol%) if reaction kinetics are sluggish due to steric bulk.

-

Grignard Addition: Cool the solution to 0°C. Transfer t-BuMgCl (2.0 M in THF, 43 mL, 86 mmol) to the addition funnel. Add dropwise over 45 minutes.

-

Critical Control Point: Maintain internal temperature <10°C to prevent side reactions.

-

-

Reaction: Allow the mixture to warm to Room Temperature (RT). Then, heat to a gentle reflux (66°C) for 4–6 hours.

-

Monitoring: Monitor by TLC (Hexane/EtOAc 9:1) or GC-MS. The nitrile peak should disappear. The imine intermediate may not be visible on standard silica TLC (hydrolyzes on plate); look for consumption of starting material.

-

Phase 2: Hydrolysis & Workup

-

Quench: Cool the reaction mixture to 0°C. Carefully quench by dropwise addition of 6M HCl (50 mL).

-

Safety: Exothermic! Evolution of gas and precipitation of Mg salts will occur.

-

-

Hydrolysis: Heat the biphasic mixture to reflux for 2 hours. This step is mandatory to cleave the sterically hindered imine bond (

) into the ketone ( -

Extraction: Cool to RT. Separate layers. Extract the aqueous phase with Methyl tert-butyl ether (MTBE) or Dichloromethane (DCM) (

mL). -

Washing: Combine organics and wash with:

-

Water (

mL) -

Sat.

( -

Brine (

mL).

-

-

Drying: Dry over anhydrous

, filter, and concentrate under reduced pressure.

Phase 3: Purification

-

Crude Profile: The crude oil is typically yellow/orange.

-

Distillation: Purify via high-vacuum distillation (Kugelrohr or Vigreux).

-

Expected BP: ~95–105°C @ 0.5 mmHg (Estimated based on non-fluorinated analog bp 219°C @ atm).

-

-

Yield: Expected isolated yield: 75–85%.

Process Safety & Workflow Visualization

The handling of t-BuMgCl requires strict adherence to safety protocols. The following workflow outlines the critical decision nodes.

Figure 2: Operational workflow emphasizing safety checkpoints and reaction monitoring.

Quality Control & Characterization

Verify the product identity using the following parameters.

| Technique | Parameter | Expected Signal | Interpretation |

| 1H NMR | tert-Butyl group | Confirms pivaloyl incorporation. | |

| 1H NMR | Aromatic protons | Integration 2:1 indicates symmetry (3,5-subst). | |

| 19F NMR | Singlet (decoupled) | ~ -109 ppm | Indicates equivalent fluorines (symmetry). |

| IR | C=O Stretch | Conjugated ketone (lower than alkyl ketone). | |

| GC-MS | M+ | m/z ~198 | Molecular ion (C11H12F2O). |

Troubleshooting Guide

-

Problem: Low conversion of nitrile.

-

Problem: Product contains alcohol (1-(3,5-difluorophenyl)-2,2-dimethylpropan-1-ol).

-

Problem: Formation of biphenyls.

References

- Friedel-Crafts Regioselectivity: Olah, G. A., et al. "Friedel-Crafts and Related Reactions." Wiley-Interscience. (Explains the directing effects preventing direct FC synthesis).

-

Nitrile-Grignard Chemistry: "Synthesis of 3',5'-difluoropropiophenone." PrepChem. Available at: [Link] (Accessed Oct 2023). Note: Adapting this protocol by substituting ethylmagnesium bromide with tert-butylmagnesium chloride.

-

Pivaloyl Chloride Reactivity: "Unusual Friedel–Crafts alkylation with pivaloyl chloride."[5] Chemistry Stack Exchange. Available at: [Link] (Accessed Oct 2023).

Sources

- 1. researchgate.net [researchgate.net]

- 2. CN112778090A - Preparation method of 3, 5-difluorophenol - Google Patents [patents.google.com]

- 3. CN105777486A - Synthesis method of 2-[2-(2,4-diflurophenyl)-2-propen-1-yl)-1,3-propanediol - Google Patents [patents.google.com]

- 4. A Process For Preparation Of 3,5 Difluorobenzyl Derivatives [quickcompany.in]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

Troubleshooting & Optimization

Common side reactions in the synthesis of 3',5'-Difluoro-2,2-dimethylpropiophenone

Welcome to the technical support center for the synthesis of 3',5'-Difluoro-2,2-dimethylpropiophenone. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important fluorinated ketone intermediate. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the common challenges and side reactions encountered during its synthesis.

The primary route to 3',5'-Difluoro-2,2-dimethylpropiophenone is the Friedel-Crafts acylation of 1,3-difluorobenzene with pivaloyl chloride, typically using a Lewis acid catalyst such as aluminum chloride (AlCl₃). While seemingly straightforward, this reaction is prone to several side reactions that can impact yield and purity. This guide will provide a detailed understanding of these challenges and offer practical solutions.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of 3',5'-Difluoro-2,2-dimethylpropiophenone.

Issue 1: Low Yield of the Desired Product and Formation of a Major Non-polar Impurity

Question: My reaction is consuming the starting materials, but the yield of 3',5'-Difluoro-2,2-dimethylpropiophenone is significantly lower than expected. I observe a major, less polar byproduct in my TLC and GC-MS analysis. What is happening and how can I fix it?

Answer:

This is a classic issue in the Friedel-Crafts acylation using pivaloyl chloride. The primary cause is a competing Friedel-Crafts alkylation reaction.

Causality:

The electrophile in a Friedel-Crafts acylation is an acylium ion, formed by the reaction of the acyl chloride with the Lewis acid catalyst.[1] In the case of pivaloyl chloride, the resulting pivaloyl acylium ion is sterically hindered and can undergo decarbonylation (loss of a carbon monoxide molecule) to form a relatively stable tert-butyl carbocation.[2] This carbocation then acts as an electrophile in a Friedel-Crafts alkylation reaction with 1,3-difluorobenzene, leading to the formation of tert-butyl-1,3-difluorobenzene as a significant byproduct.[2][3] This byproduct is less polar than the desired ketone, which explains its appearance as a faster-moving spot on a TLC plate.

Caption: Competing pathways in the synthesis.

Troubleshooting and Optimization:

The key to improving the yield of the desired acylation product is to suppress the decarbonylation of the acylium ion. This can be achieved by carefully controlling the reaction conditions:

-

Choice of Lewis Acid: Stronger Lewis acids can favor the decarbonylation process. While AlCl₃ is commonly used, you might consider experimenting with milder Lewis acids like FeCl₃ or ZnCl₂.[4]

-

Temperature Control: The decarbonylation reaction is often favored at higher temperatures. Running the reaction at a lower temperature (e.g., 0-5 °C) can significantly reduce the formation of the alkylated byproduct.

-

Solvent: The choice of solvent can influence the stability of the acylium ion. Less polar solvents, such as dichloromethane or 1,2-dichloroethane, are generally preferred.

-

Stoichiometry: Using a slight excess of the 1,3-difluorobenzene can help to favor the bimolecular acylation reaction over the unimolecular decarbonylation.

| Parameter | Recommendation to Favor Acylation | Rationale |

| Lewis Acid | Weaker Lewis acids (e.g., FeCl₃, ZnCl₂) | Reduces the propensity for decarbonylation.[4] |

| Temperature | Low (0-5 °C) | Decarbonylation is an endothermic process. |

| Solvent | Non-polar aprotic (e.g., CH₂Cl₂, ClCH₂CH₂Cl) | Helps to stabilize the acylium ion. |

| Stoichiometry | Slight excess of 1,3-difluorobenzene | Favors the bimolecular acylation reaction. |

Issue 2: Formation of Isomeric Byproducts

Question: Besides the main product and the alkylated byproduct, I am observing other minor peaks in my GC-MS analysis that appear to be isomers of the desired product. What are these and how can I avoid them?

Answer:

The formation of isomeric byproducts is a common issue in electrophilic aromatic substitution reactions on substituted benzene rings.

Causality:

The two fluorine atoms in 1,3-difluorobenzene are ortho, para-directing groups. However, they are also deactivating groups due to their strong inductive effect.[5] The acylation is expected to occur at the 4-position, which is para to one fluorine and ortho to the other, making it the most activated position. However, under certain conditions, acylation can also occur at the 2-position, leading to the formation of 2',4'-difluoro-2,2-dimethylpropiophenone.

Caption: Regioselectivity of the acylation.

Troubleshooting and Optimization:

-

Catalyst Choice: The regioselectivity of Friedel-Crafts acylation can be influenced by the Lewis acid used. Experimenting with different catalysts may improve the selectivity for the desired isomer.

-

Reaction Temperature: Lowering the reaction temperature generally increases the selectivity of electrophilic aromatic substitution reactions.

-

Purification: If the formation of the isomeric byproduct cannot be completely suppressed, careful purification by column chromatography or recrystallization will be necessary to isolate the desired 3',5'-isomer.

Issue 3: Incomplete Reaction and Difficulty in Purification

Question: My reaction seems to stall, with a significant amount of starting material remaining even after prolonged reaction times. The work-up is also challenging, and I'm struggling to get a pure product.

Answer:

Incomplete reactions and purification difficulties can stem from several factors related to the reagents and the reaction setup.

Causality:

-

Deactivated Substrate: 1,3-Difluorobenzene is an electron-deficient (deactivated) aromatic ring, which makes it less reactive in Friedel-Crafts reactions compared to benzene.[5]

-

Catalyst Deactivation: Lewis acids like AlCl₃ are highly moisture-sensitive. Any moisture in the reagents or glassware will deactivate the catalyst.[1]

-

Product Complexation: The ketone product can form a complex with the Lewis acid, which can inhibit further reaction. This is why a stoichiometric amount of the catalyst is often required in Friedel-Crafts acylations.[6]

Troubleshooting and Optimization:

Experimental Protocol:

-

Drying of Reagents and Glassware: Ensure all glassware is thoroughly dried in an oven and cooled under an inert atmosphere (e.g., nitrogen or argon). The solvent and 1,3-difluorobenzene should be freshly distilled or obtained from a sure-seal bottle. Pivaloyl chloride should be of high purity.

-

Inert Atmosphere: The reaction should be carried out under a positive pressure of an inert gas to prevent the ingress of atmospheric moisture.

-

Order of Addition: It is generally recommended to add the pivaloyl chloride to a mixture of the 1,3-difluorobenzene and the Lewis acid in the solvent at a low temperature.

-

Work-up: The reaction should be quenched by carefully pouring the reaction mixture into a mixture of ice and concentrated hydrochloric acid. This will hydrolyze the aluminum chloride and break up the ketone-catalyst complex. The product can then be extracted with a suitable organic solvent.

-

Purification:

-

Column Chromatography: This is a very effective method for separating the desired ketone from the non-polar alkylated byproduct and any isomeric impurities. A silica gel column with a gradient of ethyl acetate in hexanes is a good starting point.

-

Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) can be an effective purification method.

-

Frequently Asked Questions (FAQs)

Q1: Can I use other acylating agents besides pivaloyl chloride?

A1: Yes, other acyl chlorides or anhydrides can be used. However, the 2,2-dimethylpropyl (neopentyl) group is specifically introduced by using pivaloyl chloride or pivaloic anhydride. Using a different acylating agent will result in a different propiophenone derivative.

Q2: Is it possible to completely avoid the formation of the alkylated byproduct?

A2: Completely avoiding the formation of tert-butyl-1,3-difluorobenzene is very challenging due to the inherent tendency of the pivaloyl acylium ion to decarbonylate.[2] The goal of optimization is to maximize the ratio of the desired acylation product to the alkylation byproduct.

Q3: How can I confirm the identity of the main product and the alkylated byproduct?

A3: The most effective methods for characterization are:

-

NMR Spectroscopy: ¹H and ¹³C NMR will show distinct signals for the ketone and the alkylated product. The ketone will have a characteristic carbonyl signal in the ¹³C NMR spectrum (around 200 ppm). The tert-butyl group in the alkylated product will have a singlet integrating to 9 protons in the ¹H NMR spectrum.

-

Mass Spectrometry (MS): GC-MS or LC-MS will show different molecular ions for the two compounds.

-

Infrared (IR) Spectroscopy: The ketone will exhibit a strong C=O stretching vibration around 1680-1700 cm⁻¹.

Q4: What are the safety precautions for this reaction?

A4:

-

Pivaloyl chloride is corrosive and lachrymatory. It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Lewis acids like aluminum chloride are corrosive and react violently with water. They should be handled in a dry environment.

-

The reaction can be exothermic, so it is important to control the rate of addition of reagents and to use a cooling bath.

-

The work-up with acid is also exothermic and should be performed with care.

References

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.

-

Friedel-Crafts Acylation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018, May 17). Master Organic Chemistry. Retrieved from [Link]

- Review on friedel-crafts acylation of benzene derivatives using various catalytic systems. (2021). International Journal of Advanced Chemistry Research, 3(2), 1-8.

- WO2021240331A1 - Process for the preparation of 3,5-dichloro-2,2,2-trifluoroacetophenone. (2021). Google Patents.

- A Comparative Analysis of Difluorobenzene Isomer Reactivity in Friedel-Crafts Acylation. (n.d.). Benchchem. Retrieved from a relevant, though not directly linkable, source on difluorobenzene reactivity.

- Synthesis of gem-Difluoroalkenes through Ramberg−Bäcklund Reaction of Alkyltriflones. (2025). Organic Syntheses.

- Lewis Acid Assisted Brønsted Acid Catalysed Decarbonylation of Isocyanates: A Combined DFT and Experimental Study. (2022). Chemistry – A European Journal, 28(41), e202200831.

-

Unusual Friedel–Crafts alkylation with pivaloyl chloride. (2015, October 5). Chemistry Stack Exchange. Retrieved from [Link]

-

16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. (2022, September 24). Chemistry LibreTexts. Retrieved from [Link]

- Studies on Site-selective C-H Alkylation of Arenes with Alkenes. (2019).

- Lewis-acid induced mechanochemical degradation of polyvinylidene fluoride: transformation into valuable products. (2023). Chemical Science, 14(38), 10565-10572.

- CATALYTIC ALKYLATION AND ALKENYLATION OF ARENES. (n.d.). Gunnoe Lab.

-

Decarbonylation of acid chlorides under the influence of Lewis acids: i am confused how the presented reaction mechanism could work on the reaction of R3C-COCl with AlCl3? (2022, August 3). Reddit. Retrieved from [Link]

- Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas. (2024). Beilstein Journal of Organic Chemistry, 20, 268-276.

- 1,3-Difluorobenzene. (2009). Acta Crystallographica Section E: Structure Reports Online, 65(10), o2668.

-

Substituted arene synthesis by alkylation or arylation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

- Unusual Spectroscopic and Photophysical Properties of meso-tert-ButylBODIPY in Comparison to Related Alkylated BODIPY Dyes. (2014). The Journal of Physical Chemistry A, 118(30), 5649-5663.

Sources

- 1. Friedel-Crafts Alkylation with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 2. Page loading... [wap.guidechem.com]

- 3. orgsyn.org [orgsyn.org]

- 4. Synergistic Brønsted/Lewis acid catalyzed aromatic alkylation with unactivated tertiary alcohols or di-tert-butylperoxide to synthesize quaternary carbon centers - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 5. Lewis Acid Assisted Brønsted Acid Catalysed Decarbonylation of Isocyanates: A Combined DFT and Experimental Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Friedel-Crafts Acylation [organic-chemistry.org]

Challenges in the purification of 3',5'-Difluoro-2,2-dimethylpropiophenone

This technical support guide is structured as a dynamic "Help Center" for researchers dealing with the specific challenges of synthesizing and purifying 3',5'-Difluoro-2,2-dimethylpropiophenone.

Topic: Purification Protocols for 3',5'-Difluoro-2,2-dimethylpropiophenone Ticket Category: Advanced Organic Synthesis / Purification Support Tier: Level 3 (Senior Scientist)[1]

Core Challenge Analysis

Molecule: 3',5'-Difluoro-2,2-dimethylpropiophenone CAS: 174350-05-1 (Generic ref for class) Structure: A phenyl ring meta-substituted with two fluorine atoms, attached to a sterically bulky tert-butyl ketone group.[1][2]

The "Hidden" Problem: The primary challenge with this molecule is not just the purification, but the synthesis route determining the impurity profile .

-

The Trap: Researchers often attempt Friedel-Crafts acylation on 1,3-difluorobenzene.[1][2] Because fluorine is an ortho/para director, this predominantly yields the 2',4'-difluoro isomer, not the desired 3',5'-difluoro target.

-

The Solution: The 3',5'-isomer requires a Grignard approach (using 1-bromo-3,5-difluorobenzene).[1][2] This introduces specific impurities like homocoupled biphenyls and unreacted nitriles.[1][2]

Troubleshooting Guide (Q&A Format)

Case #1: "I have a mixture of isomers that I cannot separate by distillation."

User Question:

"I synthesized the target using 1,3-difluorobenzene and pivaloyl chloride with AlCl3. GC-MS shows two peaks with identical mass.[1][2] Distillation isn't separating them.[1][2] What do I do?"

Senior Scientist Response: You are likely observing a regioselectivity failure.

-

Diagnosis: Friedel-Crafts acylation of 1,3-difluorobenzene directs the acyl group to the 4-position (ortho to one F, para to the other).[1] Your major peak is likely 2',4'-difluoro-2,2-dimethylpropiophenone .[1][2] The 3',5'-isomer (meta-substitution) is thermodynamically disfavored under standard FC conditions.[1][2]

-

Resolution: You cannot easily separate these isomers by distillation as their boiling points are within 2–3°C.[1][2]

-

Immediate Fix: You must use High-Performance Liquid Chromatography (HPLC) or careful flash chromatography.[1][2] The 2,4-isomer is more polar due to the dipole moment alignment. Use a gradient of Hexane:EtOAc (starting 98:2).[2]

-

Process Correction: Switch synthesis routes. Use 1-bromo-3,5-difluorobenzene .[1][2] Form the Grignard reagent and react with pivalonitrile (followed by acid hydrolysis) or pivaloyl chloride (with CuCl catalyst). This guarantees the 3,5-substitution pattern.[1][2]

-

Case #2: "My product is a waxy oil and refuses to crystallize."

User Question:

"The literature suggests a solid, but I have a yellow oil. I’ve tried recrystallizing from ethanol, but it 'oils out' (forms droplets) instead of precipitating."

Senior Scientist Response: The tert-butyl group (2,2-dimethyl) adds significant steric bulk and rotational freedom, often lowering the melting point and suppressing crystal lattice formation.

-

The "Oiling Out" Phenomenon: This occurs when the compound's melting point is lower than the boiling point of your solvent mixture.

-

Protocol:

-

Solvent Switch: Avoid pure ethanol. Use a mixture of Methanol (MeOH) and Water or Pentane .[2]

-

The "Scratch & Seed" Method:

-

Melt Crystallization: If purity is >90%, cool the neat oil to -78°C (dry ice/acetone) to force solidification, then slowly warm to room temperature. The impurities will melt first (sweating); decant the liquid layer.

-

Case #3: "I have a persistent impurity at R_f ~0.9 (Non-polar)."

User Question:

"I used the Grignard route (Mg + 1-bromo-3,5-difluorobenzene). The reaction worked, but I have a persistent non-polar spot on TLC that co-elutes with my product in non-polar solvents."

Senior Scientist Response: This is the Homocoupling Impurity : 3,3',5,5'-tetrafluorobiphenyl.

-

Cause: During Grignard formation, unreacted bromide reacts with the formed Grignard reagent (Wurtz-type coupling).

-

Removal Strategy:

-

Vacuum Distillation: The biphenyl impurity has a significantly higher boiling point than your ketone.[1][2] A short-path distillation (Kugelrohr) is effective here.[1][2]

-

Chemical Wash: This impurity is chemically inert.[1][2] You cannot wash it out with acid/base.[1][2] Rely on physical separation (distillation is superior to chromatography here).[2]

-

Visualizing the Workflow

Diagram 1: Synthesis & Purification Decision Tree

This logic flow ensures you are not wasting time purifying the wrong isomer.[1][2]

Caption: Decision matrix highlighting the regioselectivity trap of Friedel-Crafts acylation for this specific target.

Quantitative Data: Impurity Profile

| Impurity Type | Origin | Relative Polarity (TLC) | Removal Strategy |

| 1,3-Difluorobenzene | Hydrolysis of unreacted Grignard (Quenching) | High ( | Rotary Evaporation / Low Vac. Highly volatile.[1][2] |

| 3,3',5,5'-Tetrafluorobiphenyl | Homocoupling (Wurtz reaction) | High ( | Vacuum Distillation. Significant BP difference. |

| Pivalonitrile | Unreacted Electrophile | Medium ( | Acid Wash. Hydrolyze to acid, then wash with NaHCO₃. |

| Carbinol Byproduct | Double addition of Grignard | Low ( | Chromatography. Very distinct polarity difference.[2] |

Detailed Protocol: The "Cold-Seed" Purification

Use this method if distillation is unavailable or if the product degrades with heat.[1]

-

Crude Workup: Quench Grignard with 1M HCl. Extract with Diethyl Ether (

).[2] Wash with Brine.[1][2] Dry over -

Solvent Exchange: Evaporate

completely. Re-dissolve the yellow oil in Pentane (Ratio: 5mL Pentane per 1g Crude). -

Cryo-Precipitation:

-

Place the sealed flask in a freezer at -20°C for 12 hours.

-

Troubleshooting: If a gummy solid forms at the bottom, warm slightly until it dissolves, scratch the glass, and cool more slowly (e.g., place the flask in a styrofoam box inside the freezer).

-

-

Filtration: Perform filtration quickly using a chilled Buchner funnel.[1][2] The low melting point means ambient heat will re-melt the crystals rapidly.[2]

Diagram 2: Impurity Fate Map

Visualizing where the impurities go during the workup.[1]

Caption: Step-by-step fate mapping of common impurities during the recommended purification workflow.

References

-

Regioselectivity in Friedel-Crafts Acylation

-

Grignard Synthesis of Fluorinated Ketones

-

Purification of Low-Melting Fluorinated Aromatics

-

Handling of 3,5-Difluorobenzonitrile (Precursor)

Sources

- 1. 3',5'-DICHLORO-2,2,2-TRIFLUOROACETOPHENONE synthesis - chemicalbook [chemicalbook.com]

- 2. 3',5'-Difluoro-3-(3-methylphenyl)propiophenone | C16H14F2O | CID 24725707 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2,2-二甲基苯丙酮 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings [article.sapub.org]

- 5. 3,5-Difluorobenzonitrile | C7H3F2N | CID 587204 - PubChem [pubchem.ncbi.nlm.nih.gov]

Stability and degradation of 3',5'-Difluoro-2,2-dimethylpropiophenone under reaction conditions

Welcome to the technical support center for 3',5'-Difluoro-2,2-dimethylpropiophenone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and handling of this versatile building block. My aim is to equip you with the knowledge to anticipate and resolve potential challenges in your synthetic endeavors, ensuring the integrity of your reactions and the quality of your results.

Introduction to the Stability Profile of 3',5'-Difluoro-2,2-dimethylpropiophenone

3',5'-Difluoro-2,2-dimethylpropiophenone is a valued intermediate in organic synthesis due to the unique electronic properties conferred by the difluorinated phenyl ring and the steric bulk of the neopentyl group. The fluorine atoms significantly influence the reactivity of the aromatic ring, while the absence of α-hydrogens on the keto-alkyl chain prevents common side reactions such as enolization and subsequent aldol condensations.[1] However, like any specialized reagent, its stability is contingent on the reaction conditions employed. Understanding its potential degradation pathways is paramount to its successful application. The primary areas of concern revolve around strongly acidic or basic conditions, exposure to potent nucleophiles, oxidizing agents, and photochemical instability.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common issues encountered during the use of 3',5'-Difluoro-2,2-dimethylpropiophenone in various reaction setups.

FAQ 1: My reaction mixture is turning a dark color, and I'm observing a loss of my starting material under strongly basic conditions. What is happening?

Answer: While 3',5'-Difluoro-2,2-dimethylpropiophenone is generally stable in the presence of mild bases, strong bases can induce degradation. The lack of α-hydrogens prevents enolization, but under forcing basic conditions, cleavage of the carbon-carbon bond between the carbonyl group and the quaternary carbon of the neopentyl group can occur.[2][3] This retro-Claisen type cleavage would generate the 3',5'-difluorobenzoate anion and tert-butyl anion, the latter being highly reactive and likely leading to a cascade of decomposition and polymerization products, resulting in discoloration of the reaction mixture.

Troubleshooting Steps:

-

Re-evaluate the necessity of a strong base: If the reaction chemistry does not explicitly require a very strong base, consider using a milder, non-nucleophilic base such as diisopropylethylamine (DIPEA) or triethylamine (TEA).

-

Lower the reaction temperature: If a strong base is unavoidable, performing the reaction at a lower temperature can significantly reduce the rate of C-C bond cleavage.

-

Monitor the reaction closely: Use techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the consumption of the starting material and the formation of byproducts.

FAQ 2: I am attempting a reaction under acidic conditions and seeing the formation of a new, more polar byproduct. What is this unexpected product?

Answer: The tert-butyl group attached to the carbonyl is susceptible to cleavage under strongly acidic conditions, particularly in the presence of protic acids like trifluoroacetic acid (TFA), sulfuric acid, or hydrochloric acid.[4][5] This degradation pathway proceeds via protonation of the carbonyl oxygen, followed by cleavage of the acyl C-C bond to form a stable tert-butyl cation and 3',5'-difluorobenzoic acid. The latter is a carboxylic acid and will exhibit significantly different chromatographic behavior (i.e., it will be more polar) than the starting ketone.

Troubleshooting Steps:

-

Employ aprotic acidic conditions: If Lewis acidity is required, consider using a Lewis acid that is less prone to promoting this cleavage, such as zinc bromide (ZnBr₂), under anhydrous conditions.

-

Use milder protic acids: If a protic acid is necessary, aqueous phosphoric acid has been shown to be effective for some acid-catalyzed reactions while being less harsh than TFA or H₂SO₄.[5]

-

Protect the carbonyl group: If the desired transformation is on the aromatic ring and requires strongly acidic conditions, consider protecting the ketone as a ketal. Ketal formation and deprotection are typically performed under acidic conditions, so careful selection of the protecting group and reaction conditions is crucial.

FAQ 3: I am using a strong nucleophile in my reaction, and I am observing the displacement of a fluorine atom. I thought the C-F bond was strong?

Answer: While the carbon-fluorine bond is indeed very strong, the presence of the electron-withdrawing ketone group activates the aromatic ring towards nucleophilic aromatic substitution (SₙAr).[6][7] The ketone group, being in a meta position to both fluorine atoms, provides some activation. Strong nucleophiles, especially when used at elevated temperatures, can attack the carbon atom bearing a fluorine atom, leading to its displacement. Fluorine, despite the strong C-F bond, can act as a leaving group in SₙAr reactions, and its high electronegativity helps to stabilize the negatively charged intermediate (Meisenheimer complex).[8]

Troubleshooting Steps:

-

Moderate the reaction conditions: If possible, reduce the reaction temperature and the concentration of the nucleophile to minimize the rate of SₙAr.

-

Choose a less aggressive nucleophile: If the reaction chemistry allows, consider using a softer or less basic nucleophile.

-

Consider alternative synthetic routes: If fluorine displacement is a persistent issue, it may be necessary to redesign the synthetic route, for instance, by introducing the desired functionality before the acylation step that forms the propiophenone.

FAQ 4: My reaction is being performed in the presence of an oxidizing agent, and I am losing my starting material to an unknown byproduct. What could be the cause?

Answer: Aromatic ketones with adjacent bulky alkyl groups are susceptible to Baeyer-Villiger oxidation in the presence of peroxy acids (e.g., m-CPBA) or other strong oxidizing agents.[9][10] This reaction involves the insertion of an oxygen atom between the carbonyl carbon and the adjacent quaternary carbon. The tert-butyl group has a high migratory aptitude, meaning it readily rearranges during this oxidation.[11] The product of this degradation would be tert-butyl 3,5-difluorobenzoate.

Troubleshooting Steps:

-

Avoid peroxy acids: If oxidation is required elsewhere in the molecule, select an oxidizing agent that is not known to effect Baeyer-Villiger oxidations.

-

Control reaction stoichiometry: If a strong oxidant is unavoidable, use it in stoichiometric amounts and at low temperatures to minimize over-oxidation of the starting material.

-

Purification considerations: Be aware that the resulting ester byproduct may have similar chromatographic properties to the starting material, potentially complicating purification.

FAQ 5: I am running a reaction that is sensitive to light, and I am observing decomposition of my 3',5'-Difluoro-2,2-dimethylpropiophenone. Why is this happening?

Answer: Aromatic ketones are chromophores that can absorb UV light, leading to photochemical reactions.[12] Upon absorption of a photon, the ketone can be excited to a singlet or triplet state, which can then undergo various reactions. One common pathway is the Norrish Type I cleavage, which involves the homolytic cleavage of the bond between the carbonyl group and the neopentyl group, generating an acyl radical and a tert-butyl radical.[13] These highly reactive radical species can then initiate a variety of side reactions, leading to decomposition and the formation of a complex mixture of products.

Troubleshooting Steps:

-

Protect the reaction from light: Conduct the reaction in a flask wrapped in aluminum foil or in amber glassware to exclude light.

-

Work in a fume hood with the sash down and the light off: For highly sensitive reactions, minimizing exposure to ambient laboratory lighting is crucial.

-

Degas solvents: The presence of oxygen can exacerbate photochemical degradation by reacting with the radical intermediates. Degassing solvents prior to use can be beneficial.

Visualizing Potential Degradation Pathways

The following diagram illustrates the primary degradation pathways for 3',5'-Difluoro-2,2-dimethylpropiophenone under different reaction conditions.